molecular formula C21H16ClNO2S B12915090 3-chloro-2-phenyl-1-tosyl-1H-indole CAS No. 88207-51-6

3-chloro-2-phenyl-1-tosyl-1H-indole

Cat. No.: B12915090
CAS No.: 88207-51-6
M. Wt: 381.9 g/mol
InChI Key: RZGUVHZYGYHUSA-UHFFFAOYSA-N
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Description

3-chloro-2-phenyl-1-tosyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a chlorine atom, a phenyl group, and a tosyl group attached to the indole core, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-phenyl-1-tosyl-1H-indole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylindole with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position. The tosyl group can be introduced by reacting the intermediate with tosyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-phenyl-1-tosyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 3-amino-2-phenyl-1-tosyl-1H-indole or 3-thio-2-phenyl-1-tosyl-1H-indole.

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

Scientific Research Applications

3-chloro-2-phenyl-1-tosyl-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-phenyl-1-tosyl-1H-indole involves its interaction with specific molecular targets. The chlorine and tosyl groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The indole core can interact with multiple pathways, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry .

Properties

CAS No.

88207-51-6

Molecular Formula

C21H16ClNO2S

Molecular Weight

381.9 g/mol

IUPAC Name

3-chloro-1-(4-methylphenyl)sulfonyl-2-phenylindole

InChI

InChI=1S/C21H16ClNO2S/c1-15-11-13-17(14-12-15)26(24,25)23-19-10-6-5-9-18(19)20(22)21(23)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

RZGUVHZYGYHUSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C4=CC=CC=C4)Cl

Origin of Product

United States

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